4-Propylbiphenyl

Dielectric Spectroscopy Liquid Crystal Formulation Material Screening

4-Propylbiphenyl (CAS 10289-45-9) is a biphenyl derivative with a propyl group at the 4-position, classified as a polycyclic aromatic hydrocarbon. It is a colorless to light yellow liquid or low-melting solid, widely used as an intermediate in the synthesis of liquid crystal materials and organic semiconductors.

Molecular Formula C15H16
Molecular Weight 196.29 g/mol
CAS No. 10289-45-9
Cat. No. B080277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propylbiphenyl
CAS10289-45-9
Molecular FormulaC15H16
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C15H16/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3
InChIKeyNAYIXKXYHOLMRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propylbiphenyl (CAS 10289-45-9) for Liquid Crystal and Organic Semiconductor R&D: Key Properties and Sourcing


4-Propylbiphenyl (CAS 10289-45-9) is a biphenyl derivative with a propyl group at the 4-position, classified as a polycyclic aromatic hydrocarbon . It is a colorless to light yellow liquid or low-melting solid, widely used as an intermediate in the synthesis of liquid crystal materials and organic semiconductors . Its planar biphenyl core and flexible alkyl chain offer a unique balance of structural rigidity and conformational mobility that underpins its utility in advanced materials development .

Why 4-Propylbiphenyl Cannot Be Readily Substituted in Liquid Crystal Formulation


In liquid crystal (LC) applications, the performance of a host mixture is exquisitely sensitive to the molecular geometry and electronic properties of its components. Simple substitution with another 4-alkylbiphenyl homolog (e.g., 4-ethylbiphenyl or 4-butylbiphenyl) alters the molecule's length-to-breadth ratio, polarizability, and conformational flexibility [1]. These changes cascade into shifts in the mesophase temperature range, birefringence, dielectric anisotropy, and rotational viscosity of the final LC mixture [2]. Consequently, 4-propylbiphenyl occupies a specific, non-interchangeable position in the design space for formulating high-performance nematic and cholesteric LC compositions [3].

Quantitative Differentiation of 4-Propylbiphenyl: A Comparative Evidence Guide for Material Scientists


Dielectric Constant of 4-Propylbiphenyl Compared to Structural Analogs

4-Propylbiphenyl exhibits a dielectric constant (ε) of 2.6, measured under standard conditions [1]. While direct dielectric constant data for 4-ethylbiphenyl and 4-butylbiphenyl are not publicly available for a head-to-head comparison, this value is consistent with the expected trend for non-polar alkylbiphenyls. In contrast, the polar analog 4-cyano-4'-pentylbiphenyl (5CB) exhibits a much higher dielectric anisotropy (Δε ~ +11 to +13) due to its terminal cyano group [2]. The low dielectric constant of 4-propylbiphenyl positions it as a neutral diluent or backbone component in LC mixtures where high dielectric anisotropy is undesirable or where precise tuning of the mixture's overall ε is required.

Dielectric Spectroscopy Liquid Crystal Formulation Material Screening

Thermophysical Properties of 4-Propylbiphenyl: Critically Evaluated Data for Process Engineering

Critically evaluated thermophysical property data for 4-propylbiphenyl, available through the NIST/TRC Web Thermo Tables (WTT), provide a comprehensive set of values for density, viscosity, thermal conductivity, enthalpy, and phase boundaries as functions of temperature and pressure [1]. These data are generated through dynamic data analysis of multiple experimental sources, offering a higher confidence level than single-source or estimated values. In contrast, many related compounds, such as 4-pentylbiphenyl, have only sparse or estimated data available, increasing uncertainty in process scale-up and safety assessments. For instance, the WTT entry includes 2 experimental data points for the phase boundary pressure (liquid in equilibrium with gas) from 274.1 K to 793 K [1], whereas such data for 4-pentylbiphenyl are often limited to estimated boiling points from vendor literature .

Thermodynamics Process Design Safety Engineering

Melting Point and Physical State of 4-Propylbiphenyl: Impact on Handling and Formulation

4-Propylbiphenyl has a reported melting point range of 15-17°C, making it a low-melting solid or liquid near room temperature . This contrasts with 4-ethylbiphenyl, which is a solid with a melting point of 34-35.5°C , and 4-butylbiphenyl, which is a liquid at room temperature (melting point ~ -6°C) . The physical state of a compound significantly impacts its handling, purification, and incorporation into formulations. 4-Propylbiphenyl's near-room-temperature melting point offers a balance: it is easier to handle as a liquid than solid 4-ethylbiphenyl, yet it has a higher melting point than 4-butylbiphenyl, potentially reducing volatility-related losses during processing.

Material Handling Formulation Synthesis

Target Applications for 4-Propylbiphenyl Based on Evidence-Based Differentiation


Liquid Crystal Mixture Formulation

4-Propylbiphenyl serves as a key intermediate for synthesizing liquid crystal molecules with tailored mesomorphic properties. Its specific dielectric constant and molecular dimensions make it ideal for tuning the electro-optical characteristics of nematic and cholesteric LC mixtures [1]. The availability of critically evaluated thermophysical data from NIST/TRC further supports the reliable design and scale-up of LC synthesis processes [2].

Organic Semiconductor Precursor

The planar biphenyl core and flexible propyl chain of 4-propylbiphenyl make it a valuable building block for synthesizing organic semiconductors used in OLEDs and organic field-effect transistors (OFETs) . Its moderate melting point facilitates solution processing and purification steps, while its defined electronic structure allows for predictable modification to achieve desired charge transport properties.

High-Temperature Heat Transfer Fluid Component

Due to its thermal stability and low vapor pressure, 4-propylbiphenyl has been identified as a potential component in heat transfer fluids for high-temperature applications . The availability of comprehensive thermophysical property data from NIST/TRC enables accurate modeling of fluid behavior, enhancing the safety and efficiency of heat transfer systems [2].

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